molecular formula C9H10ClNOS B14049496 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one

Cat. No.: B14049496
M. Wt: 215.70 g/mol
InChI Key: XVPILJULQYUYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C9H10ClNOS. This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one typically involves the reaction of 4-amino-2-mercaptophenol with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia, thiols, or alcohols are used in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Amines, thioethers, or ethers.

Scientific Research Applications

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent for the treatment of certain diseases.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this process include the inhibition of enzyme-substrate interactions and the disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-2-mercaptophenyl)propan-1-one
  • 1-(4-Amino-2-mercaptophenyl)-2-chloropropan-1-one

Uniqueness

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(4-amino-2-sulfanylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5,11H2

InChI Key

XVPILJULQYUYJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S)CC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.